Spectroscopic Profile of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide
Spectroscopic Profile of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Amino-1-benzofuran-2-carboxylic acid (CAS No: 42933-44-8, Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ). Due to the limited availability of published, raw spectroscopic data for this specific compound, this document focuses on predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of 5-Amino-1-benzofuran-2-carboxylic acid.
Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Amino-1-benzofuran-2-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton (H-4) |
| ~7.2 - 7.4 | Singlet | 1H | Furan proton (H-3) |
| ~6.8 - 7.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| ~6.6 - 6.8 | Doublet | 1H | Aromatic proton (H-7) |
| ~5.0 - 5.5 | Singlet (broad) | 2H | Amino protons (-NH₂) |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum in a solvent like DMSO-d₆ would show approximately nine distinct signals corresponding to the carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid carbon (-COOH) |
| ~150 - 155 | Aromatic carbon (C-7a) |
| ~145 - 150 | Furan carbon (C-2) |
| ~140 - 145 | Aromatic carbon (C-5) |
| ~125 - 130 | Aromatic carbon (C-3a) |
| ~120 - 125 | Aromatic carbon (C-6) |
| ~110 - 115 | Aromatic carbon (C-4) |
| ~105 - 110 | Furan carbon (C-3) |
| ~100 - 105 | Aromatic carbon (C-7) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amino functional groups.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |
| ~1700 - 1680 | Strong | C=O stretching (carboxylic acid) |
| ~1620 - 1580 | Medium | N-H bending (amino group) and C=C stretching (aromatic) |
| ~1300 - 1200 | Medium | C-O stretching (carboxylic acid) |
| ~1250 - 1150 | Medium | C-N stretching (aromatic amine) |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 177 | Molecular ion [M]⁺ (for EI) or [M+H]⁺ (for ESI+) |
| 160 | Loss of NH₃ |
| 159 | Loss of H₂O |
| 132 | Loss of -COOH group |
| 104 | Further fragmentation |
Experimental Protocols
NMR Spectroscopy
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Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury, operating at a proton frequency of 400 MHz or higher.
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Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3]
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¹H NMR Acquisition :
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Pulse sequence: Standard single-pulse experiment.
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Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition :
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Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing : The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
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Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation :
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Solid State : The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.
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Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.
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Data Analysis : The positions of the absorption bands (in cm⁻¹) are determined and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
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Instrumentation : A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., EI or ESI).
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Sample Preparation :
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EI : The sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam.
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ESI : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) and infused into the ESI source.
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Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
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Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide valuable information about the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 5-Amino-1-benzofuran-2-carboxylic acid.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of 5-Amino-1-benzofuran-2-carboxylic acid. Experimental verification is crucial, and the provided protocols offer a starting point for obtaining reliable analytical data. Researchers are encouraged to consult specialized spectroscopic databases and literature for further comparative analysis.

